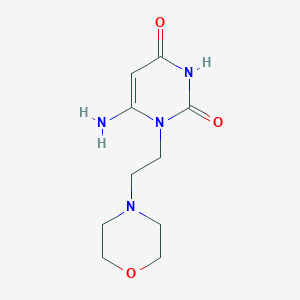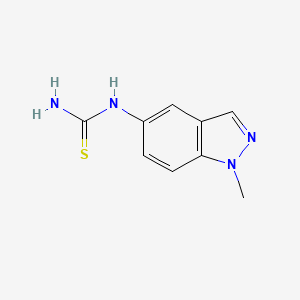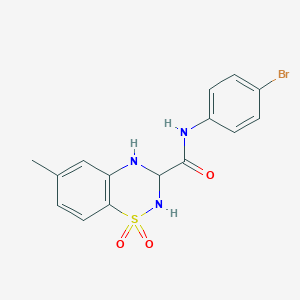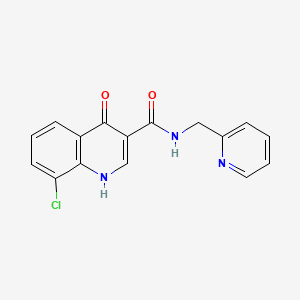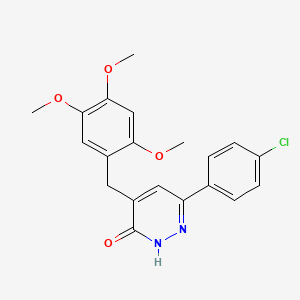
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, also known as CTBPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTBPO belongs to the pyridazinone family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is its potential therapeutic properties, which make it an attractive candidate for drug development. Additionally, 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one. One area of interest is the development of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, further studies could investigate the exact mechanism of action of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one and its effects on various signaling pathways in cells. Finally, more research is needed to fully understand the advantages and limitations of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one for laboratory experiments, and to develop methods for optimizing its use in experimental settings.
Synthesemethoden
The synthesis of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one involves a multistep process that starts with the reaction of 2,4,5-trimethoxybenzyl chloride with 4-chloroaniline to form 4-(2,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with pyridazinone to form 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Several studies have investigated the use of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one in the treatment of various diseases, including breast cancer, lung cancer, and diabetes.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-11-19(27-3)18(26-2)10-13(17)8-14-9-16(22-23-20(14)24)12-4-6-15(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHVMLMWHUEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)
![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)

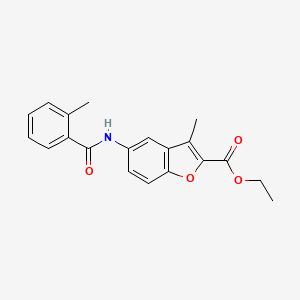
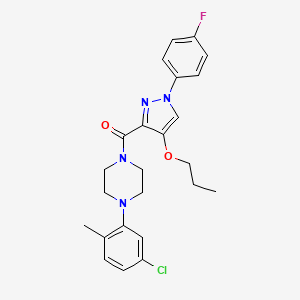
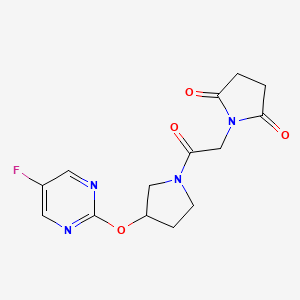

![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)
